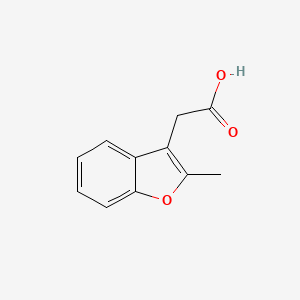

2-(2-Methyl-1-benzofuran-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methyl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-7-9(6-11(12)13)8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNNBXQGXZPWOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2O1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methyl 1 Benzofuran 3 Yl Acetic Acid

Precursor Synthesis and Derivatization Strategies

The foundational step in synthesizing 2-(2-methyl-1-benzofuran-3-yl)acetic acid is the creation of the core 2-methylbenzofuran (B1664563) structure. Following the successful formation of this key intermediate, various chemical strategies can be employed to introduce the acetic acid group at the desired position.

Synthesis of Key Benzofuran (B130515) Intermediates

The construction of the benzofuran nucleus is a well-explored area of synthetic organic chemistry, with numerous methods available for creating the fused ring system. nih.gov These can be broadly categorized into cyclization reactions starting from appropriately substituted phenols or benzenes.

One common approach involves the reaction of a phenol (B47542) with a suitable three-carbon synthon. For the synthesis of 2-methylbenzofuran, this could involve the reaction of a phenoxide with propargyl halides, followed by a cyclization reaction. Another classical method is the Perkin rearrangement, which has been a cornerstone of benzofuran synthesis for over a century. nih.gov

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of benzofurans, offering high efficiency and functional group tolerance. nih.gov For instance, palladium- and copper-catalyzed coupling reactions of ortho-halophenols with terminal alkynes, followed by intramolecular cyclization, provide a direct route to 2-substituted benzofurans. acs.org Ruthenium-catalyzed C-H alkenylation of m-hydroxybenzoic acids followed by oxygen-induced annulation is another advanced method. nih.gov

A variety of catalytic systems have been explored for the synthesis of the benzofuran ring, as summarized in the table below.

| Catalyst System | Reactants | Product Type | Reference |

| Palladium Acetate | Aryl Boronic Acids, 2-(2-formylphenoxy)acetonitriles | Benzoyl-substituted benzofurans | nih.gov |

| Copper Iodide | o-Hydroxy Aldehydes, Amines, Alkynes | Amino-substituted benzofurans | nih.gov |

| Nickel(II) Triflate | Salicylaldehydes | Benzofuran derivatives | nih.gov |

| Ruthenium complexes | m-Hydroxybenzoic Acids, Alkynes | Substituted benzofurans | nih.gov |

These methods provide a versatile toolkit for accessing the 2-methylbenzofuran intermediate, which is the essential building block for the target molecule.

Introduction of the Acetic Acid Moiety

Once the 2-methylbenzofuran core is in hand, the next critical step is the introduction of the acetic acid group at the C3 position. The C3 position of the benzofuran ring is susceptible to electrophilic substitution, which provides a handle for functionalization.

A direct approach to installing the acetic acid side chain is through a Friedel-Crafts acylation reaction. For example, reacting 2-methylbenzofuran with an acetylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst would yield 3-acetyl-2-methylbenzofuran. This ketone can then be subjected to a Willgerodt-Kindler reaction or other rearrangement/oxidation sequences to form the desired acetic acid.

Alternatively, a Vilsmeier-Haack reaction on 2-methylbenzofuran would introduce a formyl group at the C3 position, yielding 3-formyl-2-methylbenzofuran. nih.gov This aldehyde can then be converted to the acetic acid through various established synthetic transformations, such as the Strecker synthesis followed by hydrolysis, or by conversion to a cyanohydrin and subsequent hydrolysis.

Another elegant approach involves the rearrangement of coumarin (B35378) derivatives. A reported method for the synthesis of benzofuran-3-acetic acids involves the reaction of substituted 4-bromomethylcoumarins with aqueous sodium hydroxide (B78521) at reflux temperatures. researchgate.net This method offers the advantage of good yields and straightforward workup procedures without the need for chromatographic purification. researchgate.net

A multi-component reaction strategy has also been described for the synthesis of a substituted 2-(benzofuran-3-yl)acetic acid, involving the reaction of a phenol derivative, an arylglyoxal, and Meldrum's acid. mdpi.com This approach allows for the one-pot construction of the functionalized benzofuran system. mdpi.com

Advanced Synthetic Routes and Reaction Mechanisms

Modern synthetic chemistry has focused on the development of more efficient and selective methods for the construction of complex molecules. This includes the use of advanced catalytic systems and a deeper understanding of reaction mechanisms to control reactivity and selectivity.

Catalytic Approaches in Benzofuran Ring Formation

As mentioned previously, transition metal catalysis plays a pivotal role in modern benzofuran synthesis. nih.gov Catalysts based on palladium, copper, nickel, rhodium, gold, and ruthenium have all been successfully employed. nih.govacs.org These catalytic cycles often involve steps such as oxidative addition, migratory insertion, and reductive elimination to construct the desired C-C and C-O bonds of the benzofuran ring.

For example, a palladium-catalyzed process might involve the oxidative addition of an ortho-halophenol to a Pd(0) species, followed by coupling with an alkyne (Sonogashira coupling) and subsequent intramolecular cyclization. acs.org Copper-catalyzed reactions often proceed through different mechanisms, potentially involving the formation of copper acetylides. nih.gov

The choice of catalyst, ligand, solvent, and base can have a profound impact on the efficiency and selectivity of these reactions, allowing for the synthesis of a wide array of substituted benzofurans. nih.gov

Mechanistic Studies of Side Chain Elongation

The introduction and elongation of the side chain at the C3 position of the benzofuran ring also involve well-studied reaction mechanisms. In the case of the Friedel-Crafts acylation, the mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzofuran ring at the C3 position.

For methods involving the rearrangement of coumarins, the mechanism is proposed to involve the opening of the lactone ring of the coumarin, followed by an intramolecular rearrangement and cyclization to form the benzofuran ring with the acetic acid side chain already in place. researchgate.net

Understanding these mechanisms is crucial for optimizing reaction conditions and for predicting the outcome of reactions with different starting materials. For instance, the regioselectivity of electrophilic substitution on the benzofuran ring is a key consideration that is governed by the electronic properties of the heterocyclic system.

Optimization of Synthetic Yields and Purity

In the functionalization steps, careful control of reaction conditions such as temperature, reaction time, and stoichiometry of reagents is essential to maximize the yield of the desired product and minimize the formation of side products. For instance, in the Friedel-Crafts acylation, controlling the amount of Lewis acid catalyst is crucial to prevent side reactions.

Purification of intermediates and the final product is also a key consideration. Techniques such as crystallization, distillation, and chromatography are commonly employed to obtain the product in high purity. The development of synthetic methods that yield products that can be easily purified, for example through simple filtration, is a significant advantage. researchgate.net

The table below summarizes some of the synthetic strategies discussed and their potential for optimization.

| Synthetic Step | Strategy | Key Optimization Parameters |

| Benzofuran Ring Formation | Transition Metal Catalysis | Catalyst, ligand, solvent, temperature, base |

| Introduction of Acetic Acid Moiety | Coumarin Rearrangement | Reaction time, temperature, concentration of base |

| Introduction of Acetic Acid Moiety | Friedel-Crafts Acylation followed by oxidation | Lewis acid catalyst, stoichiometry, reaction temperature |

| Overall Process | One-Pot/Tandem Reactions | Sequence of reagent addition, compatibility of reaction conditions |

By carefully selecting the synthetic route and optimizing the reaction conditions for each step, it is possible to develop an efficient and high-yielding synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Atom Economy: Synthetic routes with high atom economy are preferred as they maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. One-pot and multicomponent reactions are particularly advantageous in this regard. For instance, a one-pot synthesis of benzofuran derivatives that proceeds via a domino reaction mechanism can significantly improve atom economy compared to multi-step syntheses that require isolation and purification of intermediates. nih.gov

Use of Safer Solvents and Reagents: Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For example, the synthesis of benzofuran derivatives has been reported in aqueous media, which is an environmentally friendly solvent. nih.gov The use of less hazardous reagents, such as replacing toxic metals with more benign catalysts, is also a key aspect.

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for accelerating reaction rates, improving yields, and reducing energy consumption compared to conventional heating methods. semanticscholar.orgnih.govkcl.ac.uk The application of microwave irradiation to the synthesis of benzofuran precursors or the final compound can lead to more energy-efficient processes.

Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. Various transition-metal catalysts, including palladium, copper, and rhodium, have been employed in the synthesis of benzofuran derivatives. nih.govacs.org Developing catalytic systems with high turnover numbers and selectivity can lead to more sustainable synthetic routes.

The following table summarizes the application of green chemistry principles to the synthesis of benzofuran derivatives, which are applicable to the synthesis of this compound.

| Green Chemistry Principle | Application in Benzofuran Synthesis | Example/Benefit |

|---|---|---|

| Atom Economy | One-pot and multicomponent reactions | Reduces the number of synthetic steps and waste generation. nih.gov |

| Safer Solvents | Use of water or other green solvents | Minimizes the environmental impact of the process. nih.gov |

| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and energy consumption. semanticscholar.orgnih.govkcl.ac.uk |

| Catalysis | Use of recoverable and reusable catalysts | Improves process efficiency and reduces metal waste. nih.govacs.org |

Mechanistic Studies of 2 2 Methyl 1 Benzofuran 3 Yl Acetic Acid S Biological Interactions

Cellular and Molecular Targets Identification and Characterization

To understand the biological effects of 2-(2-Methyl-1-benzofuran-3-yl)acetic acid, the first step would be to identify its direct cellular and molecular targets. This involves a range of biochemical and biophysical assays.

Enzyme Inhibition and Activation Profiles

Currently, there is no publicly available data detailing the inhibitory or activatory effects of this compound on specific enzymes. To determine this, the compound would need to be screened against a panel of enzymes. Should any significant inhibition or activation be observed, further studies would be required to determine the kinetics and mechanism of this interaction.

Receptor Binding and Ligand-Target Interactions

Information regarding the binding of this compound to cellular receptors is not available. Investigating this would involve radioligand binding assays or surface plasmon resonance (SPR) to identify potential receptor targets and quantify the binding affinity.

Protein-Ligand Docking and Molecular Dynamics Simulations

In the absence of experimental data identifying a specific protein target, performing meaningful protein-ligand docking and molecular dynamics simulations for this compound is not feasible. Such computational studies are typically used to predict and analyze the binding mode of a ligand to its known target.

Intracellular Signaling Pathway Modulation

Once a primary molecular target is identified, the subsequent step is to investigate how the interaction of this compound with its target modulates intracellular signaling pathways.

Investigation of Downstream Signaling Cascades

There is no research available that investigates the downstream signaling cascades affected by this compound. Such studies would typically involve treating cells with the compound and then using techniques like Western blotting or phospho-protein arrays to measure changes in the phosphorylation status of key signaling proteins.

Gene Expression and Protein Regulation Analysis

The effect of this compound on gene expression and protein regulation has not been documented. To assess this, researchers would employ techniques such as quantitative real-time PCR (qRT-PCR) and microarray analysis to measure changes in messenger RNA (mRNA) levels, and proteomics to analyze changes in protein expression levels following treatment with the compound.

Pharmacological Mechanism of Action at the Cellular Level

The benzofuran (B130515) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. nih.govrsc.org The specific pharmacological actions of benzofuran derivatives are highly dependent on the nature and position of their substituents.

Currently, there is a lack of specific in vitro assay data for this compound in the public domain. However, studies on other benzofuran derivatives provide a framework for potential cellular responses. For instance, certain bromoalkyl and bromoacetyl derivatives of benzofurans have demonstrated significant cytotoxicity in various cancer cell lines. nih.gov

In a study on novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one, which are structurally related to the compound of interest, researchers utilized MTT assays to evaluate cytotoxic activity against a panel of human cancer cell lines, including chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki-1), as well as against normal human keratinocytes (HaCaT). nih.gov The results indicated that brominated derivatives exhibited increased cytotoxic potential. nih.gov For the most promising compounds, further assays such as the trypan blue exclusion assay, reactive oxygen species (ROS) generation, and interleukin-6 (IL-6) secretion were performed. nih.gov Pro-apoptotic activity was investigated using Annexin V staining and Caspase-Glo 3/7 assays. nih.gov These types of assays would be crucial in determining the cellular response mechanisms of this compound.

Two new benzofuran derivatives isolated from Liriope spicata var. prolifera, 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran and 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran, were shown to have anti-inflammatory activity. researchgate.net Their inhibitory activity against neutrophil respiratory burst was evaluated, showing significant effects. researchgate.net

Specific biochemical pathways influenced by this compound have not been elucidated. However, research on related compounds points to several potential pathways.

Many benzofuran derivatives have been found to exert their anticancer effects through the induction of apoptosis via caspase-dependent pathways. nih.gov Some derivatives have been shown to increase the generation of reactive oxygen species (ROS) in cancer cells, which can trigger apoptosis. nih.gov The pro-oxidative effects of certain benzofurans suggest a potential link to the manipulation of cellular redox states, leading to cell death. nih.gov

Furthermore, some benzofuran-based compounds have been investigated as inhibitors of enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1). nih.govacs.org This suggests that benzofuran derivatives can interact with specific enzymatic pathways. For example, novel benzofuran-azacyclic hybrids have been designed and shown to inhibit both AChE and BACE-1. nih.govacs.org

The anti-inflammatory properties of some benzofurans suggest an interaction with inflammatory pathways. For instance, some 2-arylbenzofurans have exhibited selective in-vitro anti-COX-2 activity. researchgate.net

Comparative Mechanistic Analysis with Structurally Related Compounds

A comparative analysis of this compound with its structural relatives reveals diverse potential mechanisms of action.

Anticancer Activity:

Structurally similar compounds, particularly those with bromo substitutions, have shown potent anticancer activity. nih.gov For example, two derivatives, referred to as compounds 6 and 8 in one study, were found to be selectively active against K562 leukemia cells. nih.gov Their mechanism of action was linked to the induction of apoptosis, confirmed by Annexin V and caspase-3/7 activation assays. nih.gov Furthermore, these compounds were shown to have pro-oxidative effects, leading to an increase in reactive oxygen species within cancer cells. nih.gov This suggests that a potential anticancer mechanism for benzofuran derivatives involves the induction of oxidative stress and subsequent apoptosis.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

| Compound 6 (bromo derivative) | K562 | Not specified | Induction of apoptosis, ROS generation |

| Compound 8 (bromo derivative) | K562 | Not specified | Induction of apoptosis, ROS generation |

Data derived from a study on novel derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one. nih.gov

Anti-Alzheimer's Disease Activity:

A series of novel benzofuran-azacyclic hybrids have been synthesized and evaluated for their potential in treating Alzheimer's disease. nih.govacs.org The most promising compound from this series, 4m , which contains N-(2-hydroxyethyl)piperazine and benzofuran moieties, was found to effectively inhibit both AChE and BACE-1 enzymes. nih.govacs.org In silico studies revealed that the benzofuran core of these compounds plays a crucial role in binding to the active sites of these enzymes. nih.govacs.org This dual inhibitory activity highlights a different mechanistic pathway for benzofuran derivatives, focusing on neuroprotective effects.

| Compound | Target Enzyme | IC50 (µM) |

| Compound 4e (benzyl piperidine) | AChE, BACE-1 | Not specified |

| Compound 4h (2-furoyl piperazine) | AChE, BACE-1 | Not specified |

| Compound 4m (N-(2-hydroxyethyl)piperazine) | AChE, BACE-1 | Not specified |

Data derived from a study on novel benzofuran-3-yl-methyl and aliphatic azacyclics. nih.govacs.org

Anti-inflammatory Activity:

The structural similarity of benzofuran to indole (B1671886), a known anti-inflammatory pharmacophore, has prompted investigations into the anti-inflammatory potential of benzofuran derivatives. researchgate.net As mentioned, two new benzofuran derivatives from Liriope spicata var. prolifera demonstrated significant inhibitory activity against neutrophil respiratory burst, a key process in inflammation. researchgate.net This suggests that some benzofuran compounds may act as anti-inflammatory agents by modulating the activity of immune cells.

Structure Activity Relationship Sar Studies of 2 2 Methyl 1 Benzofuran 3 Yl Acetic Acid Derivatives

Design and Synthesis of Analogues with Structural Modifications

The systematic modification of the 2-(2-Methyl-1-benzofuran-3-yl)acetic acid structure has been a key strategy to probe its interaction with biological targets. This has involved alterations to the benzofuran (B130515) ring system and the acetic acid side chain.

Modifications on the Benzofuran Ring System

Modifications on the benzofuran ring system have been extensively investigated to determine the impact of substituents on activity. The introduction of various functional groups at different positions of the benzene (B151609) portion of the benzofuran nucleus has been shown to modulate the biological efficacy of these compounds.

For instance, the position and nature of substituents on the benzofuran ring are critical for activity. Studies on related benzofuran derivatives have shown that substitutions at the C-6 position can be essential for certain biological activities. For example, in a series of 2-aroyl benzofuran derivatives, a methoxy (B1213986) group at the C-6 position was found to be crucial for potent antiproliferative activity. mdpi.com The removal of this group led to inactive compounds. mdpi.com Furthermore, the presence of electron-withdrawing groups on the benzofuran ring has been shown to increase the antifungal activity in some derivatives. rsc.org

The synthesis of such analogues often involves multi-step reaction sequences. A common approach is the ring-closure reaction of appropriately substituted phenols and α-halo ketones or esters, followed by further functionalization. nih.govacs.org For example, the synthesis of benzofuran-3-acetic acids can be achieved by the reaction of substituted-4-bromomethylcoumarins with aqueous sodium hydroxide (B78521). researchgate.net

| Compound Series | Modification | Position of Modification | Observed Impact on Activity | Reference |

|---|---|---|---|---|

| 2-Aroyl Benzofurans | Methoxy group | C-6 | Essential for potent antiproliferative activity | mdpi.com |

| General Benzofuran Derivatives | Electron-withdrawing groups | Benzene ring | Increased antifungal activity | rsc.org |

| Benzofuran Derivatives | Hydroxyl group | C-6 | Essential for antibacterial activities | rsc.org |

Substitutions on the Acetic Acid Side Chain

The acetic acid side chain at the C-3 position is a key feature of the molecule and has been a primary target for chemical modification. Alterations to this moiety can influence the compound's physicochemical properties, such as acidity and lipophilicity, which in turn can affect its pharmacokinetic and pharmacodynamic profile.

One common modification is the esterification of the carboxylic acid to produce the corresponding methyl or ethyl esters. nih.gov For example, methyl 2-(benzofuran-2-yl)acetate can be synthesized from 2-benzofuranyl acetic acid by refluxing in methanol (B129727) with sulfuric acid. nih.gov Another modification involves the introduction of substituents on the α-carbon of the acetic acid side chain. For instance, the synthesis of 2-(benzofuran-2-yl)propanoic acid has been reported. nih.gov

Amidation of the carboxylic acid is another strategy to create a diverse set of analogues. The synthesis of 2-(benzofuran-2-yl)acetic acid amides has been explored for their potential as antifungal agents. nih.gov Furthermore, the carboxyl moiety can be replaced with bioisosteres, such as a tetrazole ring, to modulate the acidic properties and potentially improve metabolic stability and cell permeability. mdpi.com

| Modification | Resulting Functional Group | Synthetic Approach | Potential Impact | Reference |

|---|---|---|---|---|

| Esterification | Methyl or Ethyl Ester | Reaction with alcohol in the presence of an acid catalyst | Alters lipophilicity and cell permeability | nih.gov |

| α-Substitution | α-Alkyl Acetic Acid | Alkylation of the corresponding ester enolate | Introduces a chiral center, modifies steric profile | nih.gov |

| Amidation | Amide | Coupling with an amine | Modifies hydrogen bonding capacity and polarity | nih.gov |

| Bioisosteric Replacement | Tetrazole | Multi-step synthesis from the carboxylic acid | Alters acidity and metabolic stability | mdpi.com |

Impact of Stereochemistry on Biological Activity

The introduction of a chiral center, for instance by substitution on the acetic acid side chain, necessitates the investigation of the impact of stereochemistry on biological activity. It is well-established in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological properties. nih.gov

While specific studies on the stereochemistry of this compound were not prevalent in the initial search, the importance of stereoisomerism is a general principle in drug design. For other classes of compounds, such as (2,3-dihydro-1-benzofuran-3-yl)acetic acids, the stereochemistry has been a key consideration in their development as G protein-coupled receptor 40 (GPR40) agonists. nih.gov The separation and biological evaluation of individual enantiomers are critical steps to identify the more potent eutomer and to develop a stereochemically pure drug candidate.

Correlations Between Structural Features and Mechanistic Potency

To rationalize the observed SAR and to guide the design of new analogues, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore elucidation are often employed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict the activity of new, untested compounds.

For benzofuran derivatives, QSAR models have been developed to understand the structural requirements for various biological activities. nih.gov These studies have highlighted the importance of physicochemical parameters such as molar refractivity, molecular weight, and partition coefficient (log P) in determining the biological potency. nih.gov A 2D-QSAR study on benzofuran-based vasodilators identified that the maximum electron-electron repulsion for a C-O bond was a significant descriptor influencing the activity. nih.gov Another QSAR study on benzofuran and indole (B1671886) derivatives as histone lysine (B10760008) methyl transferase inhibitors demonstrated good predictive power, enabling the design of new molecules with potentially enhanced activity. eurjchem.com

Pharmacophore Elucidation

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.net A pharmacophore model can be generated based on the structures of known active ligands or the structure of the biological target.

For benzofuran derivatives, pharmacophore models can help to visualize the key interactions with their target proteins. For example, in the context of anti-Alzheimer's disease activity, a tubular form with a stopper group was proposed as a potential pharmacophore for dual inhibitors of AChE and BACE-1 enzymes. nih.gov These models serve as valuable templates for virtual screening of compound libraries to identify novel hits with the desired biological activity. researchgate.net

Computational Approaches in SAR Analysis

Computational methods are integral to modern drug discovery and development, providing powerful tools to investigate Structure-Activity Relationships (SAR) at a molecular level. For derivatives of this compound, these in silico techniques enable the rapid screening of large compound libraries, prediction of binding affinities, and detailed analysis of intermolecular interactions, thereby guiding the synthesis of more potent and selective analogues.

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are pivotal computational strategies for identifying promising drug candidates from vast chemical spaces. These methods are particularly valuable in the early stages of drug discovery for filtering and prioritizing compounds for synthesis and biological evaluation.

The design of virtual libraries of this compound derivatives often begins with the core scaffold, which is then systematically modified with a diverse range of functional groups and substituents. For instance, a virtual library could be constructed by introducing various substituents at different positions of the benzofuran ring and the acetic acid side chain. This allows for the exploration of a wide range of chemical properties, such as electronic effects, steric hindrance, and lipophilicity, which are crucial for biological activity.

Once a virtual library is designed, in silico screening methods are employed to predict the biological activity of the compounds. This can involve the use of pharmacophore models, which are three-dimensional arrangements of essential features that a molecule must possess to bind to a specific biological target. For example, a pharmacophore model for a particular enzyme's active site might include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. The virtual library of benzofuran derivatives would then be screened to identify molecules that fit this pharmacophore.

Quantitative Structure-Activity Relationship (QSAR) models are another key tool in in silico screening. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. In a study on a series of benzofuran and indole derivatives, a QSAR model was developed to predict their inhibitory activity against histone lysine methyl transferase. eurjchem.com The model utilized descriptors related to the molecules' electronic and steric properties to establish a correlation with their biological activity. eurjchem.com Such models can be used to predict the activity of newly designed this compound derivatives before they are synthesized.

A hypothetical in silico screening workflow for novel this compound derivatives might involve the following steps:

Target Identification and Validation: Defining the biological target of interest.

Virtual Library Generation: Creating a diverse library of virtual compounds based on the this compound scaffold.

Pharmacophore Modeling: Developing a pharmacophore model based on known active compounds or the target's binding site.

Virtual Screening: Filtering the virtual library against the pharmacophore model to identify compounds with the desired features.

QSAR Modeling: Using a pre-existing or newly developed QSAR model to predict the biological activity of the hits from the virtual screen.

Prioritization of Hits: Ranking the compounds based on their predicted activity and other desirable properties (e.g., drug-likeness) for further investigation.

The following table illustrates a sample of a virtual library of this compound derivatives with hypothetical predicted activities based on a QSAR model.

| Compound ID | R1-Substitution | R2-Substitution | Predicted pIC50 |

| BF-001 | H | H | 5.2 |

| BF-002 | 5-Cl | H | 5.8 |

| BF-003 | 6-F | H | 5.6 |

| BF-004 | 5-OCH3 | H | 5.4 |

| BF-005 | H | CH3 | 5.3 |

| BF-006 | 5-Cl | CH3 | 6.0 |

Molecular Docking and Conformational Analysis

Molecular docking and conformational analysis are powerful computational techniques that provide detailed insights into the binding of a ligand to its target receptor at an atomic level. These methods are instrumental in understanding the SAR of this compound derivatives by elucidating their binding modes and the key interactions that govern their biological activity.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This information can help to explain why certain structural modifications lead to an increase or decrease in activity. For instance, in a study of novel benzofuran-azacyclic hybrids as potential anti-Alzheimer's agents, molecular docking was used to understand the binding modes of these compounds within the active site of the acetylcholinesterase (AChE) enzyme. nih.gov The docking studies revealed key interactions, such as hydrogen bonds and pi-pi stacking, which were crucial for the inhibitory activity of the compounds. nih.gov

Conformational analysis, on the other hand, focuses on determining the stable three-dimensional arrangements of a molecule. The conformation of a ligand is critical for its ability to fit into the binding site of a receptor. For closely related compounds, such as 2-(5-Methyl-1-benzofuran-3-yl)acetic acid and 2-(6-Methyl-1-benzofuran-3-yl)acetic acid, crystallographic studies have provided valuable information about their solid-state conformations. researchgate.netresearchgate.net These studies have shown that the acetic acid side chain can adopt different orientations relative to the benzofuran ring system. researchgate.netresearchgate.net This flexibility is an important consideration in molecular docking studies, as different conformations may be preferred upon binding to a receptor.

A typical molecular docking and conformational analysis workflow for a this compound derivative would involve:

Preparation of the Ligand and Receptor: Generating the 3D structures of the ligand and the target protein.

Conformational Search: Identifying the low-energy conformations of the ligand.

Docking Simulation: Placing the different conformations of the ligand into the active site of the receptor and scoring the resulting poses.

Analysis of Binding Interactions: Visualizing the docked poses to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

The results of molecular docking studies are often presented in a table that summarizes the binding energies and key interactions for a series of compounds. The following is a hypothetical example for a set of this compound derivatives docked into a hypothetical enzyme active site.

| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues |

| BF-001 | -7.5 | Arg120, Tyr350 |

| BF-002 | -8.2 | Arg120, Tyr350, Phe280 |

| BF-003 | -7.9 | Arg120, Tyr350, His440 |

| BF-004 | -7.6 | Arg120, Tyr350 |

| BF-005 | -7.8 | Arg120, Tyr350, Leu340 |

| BF-006 | -8.5 | Arg120, Tyr350, Phe280, Leu340 |

By combining the insights from in silico screening, virtual library design, molecular docking, and conformational analysis, researchers can develop a comprehensive understanding of the SAR of this compound derivatives and rationally design new compounds with improved therapeutic potential.

Advanced Applications and Theoretical Considerations

2-(2-Methyl-1-benzofuran-3-yl)acetic Acid as a Scaffold for Novel Chemical Entities

The inherent bioactivity of the benzofuran (B130515) core makes it an attractive starting point for drug design and discovery. rsc.org The this compound structure offers multiple points for chemical modification—the carboxylic acid group, the methyl group, and the aromatic ring system—allowing for the systematic tuning of its physicochemical and pharmacological properties. This adaptability is crucial for its use as a scaffold in creating novel molecules with improved therapeutic profiles.

The carboxylic acid moiety of this compound is an ideal handle for prodrug development, a strategy used to overcome pharmacokinetic challenges such as poor solubility, limited permeability, or rapid metabolism. nih.gov A common and effective approach is the formation of ester prodrugs. nih.gov

From a mechanistic standpoint, an ester prodrug of the parent compound would be designed to be pharmacologically inactive. After administration, it would undergo enzymatic hydrolysis, primarily by carboxylesterases prevalent in the plasma, liver, and other tissues, to release the active carboxylic acid. This bioconversion is a chemically robust and predictable process.

The general mechanism is as follows:

Ester Prodrug Uptake: The lipophilicity of the parent drug is increased by masking the polar carboxylic acid group with an ester, potentially improving its absorption across biological membranes.

Enzymatic Cleavage: In the systemic circulation or target tissues, a serine hydrolase (e.g., carboxylesterase) attacks the carbonyl carbon of the ester. The serine residue's hydroxyl group acts as a nucleophile, forming a tetrahedral intermediate.

Release of Active Drug: This intermediate collapses, releasing the alcohol portion of the ester and forming an acyl-enzyme intermediate. Subsequent hydrolysis of this intermediate regenerates the active enzyme and releases the active this compound.

This strategy can be further refined for targeted delivery. For instance, by attaching the drug to a promoiety that is a substrate for an enzyme overexpressed in a specific tissue (e.g., cancer cells), the active drug can be released preferentially at the site of action, enhancing efficacy and reducing systemic side effects.

Chronic and complex illnesses like Alzheimer's disease and cancer are often multifactorial, involving the dysregulation of multiple biological pathways. nih.gov This has spurred the development of multi-target directed ligands (MTDLs), single molecules designed to modulate several targets simultaneously. The benzofuran scaffold is considered a promising framework for creating such "super drugs". nih.govnih.gov

Integrating this compound into an MTDL strategy involves chemically linking its core structure with other pharmacophores. The benzofuran-3-yl-acetic acid moiety might serve as an "anchor" fragment that provides a key interaction with one target, while other parts of the molecule are elaborated to interact with additional targets. For example, in the context of Alzheimer's disease, the benzofuran core could be functionalized with a moiety that inhibits acetylcholinesterase (AChE), while another part of the molecule is designed to inhibit beta-secretase 1 (BACE-1), two key enzymes in the disease's progression. nih.gov The exploration of the benzofuran chemical space is a key strategy for discovering new molecules with multi-target neuroprotective activity. nih.govnih.govresearchgate.net

Theoretical Investigations and Quantum Chemical Studies

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules. physchemres.org While specific studies on this compound are limited, extensive theoretical work on closely related isomers like 2-(5-methyl-1-benzofuran-3-yl)acetic acid (5-MBA) provides significant insight into the electronic structure, reactivity, and spectroscopic properties of this class of compounds. physchemres.orgresearchgate.net These studies serve as a valuable model for predicting the behavior of the 2-methyl isomer.

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to its chemical reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net DFT calculations at the B3LYP/6-311++G(d,p) level for the related compound 1-benzofuran-2-carboxylic acid reveal a significant energy gap, suggesting a stable molecular structure. researchgate.net

Global reactivity descriptors, calculated from these energies, provide quantitative predictions of chemical behavior. Analysis of these descriptors for related benzofuran carboxylic acids indicates the regions of the molecule that are susceptible to electrophilic or nucleophilic attack. researchgate.netresearchgate.net The molecular electrostatic potential (MEP) map visually confirms these predictions, with negative potential (red/yellow) indicating regions prone to electrophilic attack and positive potential (blue) indicating regions susceptible to nucleophilic attack. researchgate.netresearchgate.net

| Parameter | Symbol | Calculated Value (eV) | Interpretation |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.367 | Energy of the outermost electrons; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.632 | Energy of the lowest-energy electron-accepting orbital. |

| Energy Gap | ΔE | 4.735 | Indicates chemical stability and low reactivity. |

| Ionization Potential | I | 6.367 | Energy required to remove an electron. |

| Chemical Potential | μ | -3.999 | Describes the escaping tendency of electrons from an equilibrium system. |

| Global Hardness | η | 2.367 | Measures resistance to change in electron distribution. |

| Electrophilicity Index | ω | 3.374 | Measures the propensity of a species to accept electrons. |

Theoretical calculations can simulate various types of spectra, providing a powerful complement to experimental analysis. Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis), offering insights into the nature of electronic transitions between molecular orbitals. nih.gov For example, theoretical UV-Vis spectra calculated for 2-(5-methyl-1-benzofuran-3-yl)acetic acid in different solvents show good agreement with experimental data, allowing for precise assignment of the observed absorption bands to specific π→π* transitions within the benzofuran system. researchgate.net

Furthermore, DFT can accurately predict vibrational frequencies (FT-IR and FT-Raman). By comparing calculated harmonic vibrational wavenumbers with experimental spectra, each vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. Such detailed analysis has been performed for isomers of the title compound, confirming the vibrational characteristics of the carboxylic acid dimer formation through hydrogen bonding. researchgate.net These simulations are crucial for understanding intermolecular interactions and the fine details of molecular structure. semanticscholar.org

Methodological Innovations in Studying Benzofuran Derivatives

The enduring importance of the benzofuran scaffold has driven significant innovation in its synthesis and functionalization. mdpi.comnih.gov Modern methods offer advantages in efficiency, regioselectivity, and substrate scope over classical approaches.

Recent advancements include:

Transition-Metal Catalysis: Palladium-, copper-, and nickel-catalyzed reactions have become powerful tools for constructing the benzofuran ring and for its subsequent modification. nih.govthieme.de For instance, palladium-catalyzed C-H arylation allows for the direct installation of aryl groups at the C3 position of the benzofuran scaffold, a challenging transformation using traditional methods. mdpi.comchemrxiv.org

One-Pot and Multicomponent Reactions: Innovative one-pot strategies that combine several reaction steps without isolating intermediates have streamlined the synthesis of complex benzofurans. mdpi.com Multicomponent reactions, where three or more reactants are combined in a single step, provide rapid access to molecular diversity. mdpi.com

Novel Cyclization Strategies: Researchers have developed new ways to form the furan (B31954) ring, such as the acid-catalyzed cyclization of acetals, where quantum mechanics can be used to predict regioselectivity. wuxiapptec.com Other innovative approaches include catalyst-free cascades involving sulfur ylides and intramolecular dehydrogenative coupling reactions. researchgate.netresearchgate.net

C-H Functionalization: Direct C-H functionalization has emerged as a highly atom-economical strategy for elaborating the benzofuran core. bohrium.comhw.ac.uk This avoids the need for pre-functionalized starting materials, reducing step counts and waste. Methods for C-H alkylation, arylation, and carboxylation of benzofurans have been recently developed. bohrium.com

Substituent Migration Reactions: A recently discovered strategy involves a charge-accelerated sigmatropic rearrangement that allows a functional group on the phenolic precursor to migrate, enabling the synthesis of highly substituted benzofurans that were previously difficult to access. eurekalert.orgquantumzeitgeist.com

These methodological innovations not only facilitate the synthesis of this compound and its analogues but also provide the tools to build diverse chemical libraries for screening and drug discovery campaigns. chemrxiv.org

High-Throughput Screening Methodologies for Mechanistic Insight

High-throughput screening (HTS) is a critical tool in drug discovery and chemical biology for rapidly testing thousands of compounds to identify those that modulate a specific biological pathway. For a compound like this compound, HTS assays would be instrumental in elucidating its mechanism of action. The design of such screens would depend on the hypothesized or observed biological activity of the compound.

Given that many benzofuran derivatives interact with nuclear receptors, a common HTS approach would involve cell-based reporter gene assays. nih.govnih.gov In this setup, a host cell line is engineered to express a specific nuclear receptor and a reporter gene (e.g., luciferase or β-lactamase) linked to a promoter containing the receptor's response element. If this compound acts as a ligand (agonist or antagonist) for the receptor, it will modulate the expression of the reporter gene, leading to a measurable change in signal. researchgate.net

Key HTS Assay Formats for Mechanistic Studies:

Cell-Based Reporter Assays: These assays are designed to measure the transcriptional activation of specific signaling pathways. For instance, to screen for activity at nuclear receptors like estrogen receptors (ERα/β) or peroxisome proliferator-activated receptors (PPARs), which are common targets for compounds with a carboxylic acid moiety. nih.gov

Biochemical Assays: These in vitro assays measure the direct interaction of the compound with a purified target protein, such as an enzyme or receptor. Techniques like fluorescence polarization (FP) or surface plasmon resonance (SPR) can be adapted to a high-throughput format to screen for direct binding partners. nih.gov

Phenotypic Screening: This approach involves treating cells with the compound and using automated microscopy and image analysis to detect changes in cell morphology, proliferation, or other observable characteristics. nih.gov This can uncover unexpected mechanisms of action without a preconceived target.

The data from a primary HTS campaign would identify initial "hits." These would then be subjected to secondary, more focused screens to confirm activity, determine potency, and further probe the mechanism. For example, a compound identified as an agonist in a reporter assay could be tested in a downstream functional assay measuring a physiological response known to be controlled by that receptor.

Table 1: Hypothetical High-Throughput Screening Funnel for this compound This table is illustrative and based on standard HTS practices for compounds of this class.

| Screening Phase | Assay Type | Purpose | Example Endpoint |

|---|---|---|---|

| Primary Screen | Cell-Based Reporter Assay (e.g., for Nuclear Receptors) | Identify compounds that modulate a specific pathway. | Luciferase activity |

| Hit Confirmation | Dose-Response Analysis | Confirm the activity of initial hits and determine potency (EC50/IC50). | Luminescence signal vs. compound concentration |

| Secondary Screen | Orthogonal Assay (e.g., Biochemical Binding Assay) | Validate hits using a different assay technology to rule out artifacts. | Fluorescence polarization |

| Tertiary Screen | Cellular Functional Assay | Characterize the biological effect of confirmed hits in a more complex cellular model. | Measurement of downstream gene expression (qPCR) |

Advanced Analytical Techniques for Metabolite Identification (mechanistic, not clinical)

Understanding the metabolic fate of this compound is crucial for mechanistic studies, as its metabolites could be more or less active than the parent compound. Advanced analytical techniques are employed to identify and characterize these metabolites from in vitro systems, such as liver microsomes or hepatocytes.

The primary tools for metabolite identification are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, often coupled with a separation technique like liquid chromatography (LC). nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for metabolite identification. High-resolution mass spectrometers (HRMS), such as Orbitrap or time-of-flight (TOF) instruments, can determine the elemental composition of metabolites by providing highly accurate mass measurements. Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification (e.g., hydroxylation, glucuronidation, or sulfation). acs.org For a related compound, (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivative TAK-875, metabolic analysis revealed high resistance to β-oxidation. nih.gov A similar investigation for this compound would likely focus on Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides unparalleled detail about a molecule's structure. It is particularly powerful for unambiguously determining the exact position of a metabolic modification on a molecule, which can sometimes be challenging with MS/MS alone. nih.gov For complex metabolite mixtures, two-dimensional (2D) NMR techniques are often necessary.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable metabolites. Derivatization is often required for non-volatile compounds like carboxylic acids to make them amenable to GC analysis.

A typical workflow for a mechanistic metabolite study would involve incubating this compound with a metabolically active system (e.g., human liver microsomes). The resulting mixture is then analyzed by LC-HRMS to detect potential metabolites. The data are processed to find mass signals that are not present in control samples and that have a plausible metabolic relationship to the parent compound. Once potential metabolites are identified, their structures are elucidated using MS/MS fragmentation patterns and, if necessary, by isolating the metabolite for NMR analysis.

Table 2: Common Analytical Techniques for Metabolite Identification

| Technique | Information Provided | Strengths | Limitations |

|---|---|---|---|

| LC-HRMS | Accurate mass and elemental composition of metabolites. | High sensitivity and specificity; suitable for a wide range of compounds. | May not distinguish between isomers without chromatographic separation. |

| LC-MS/MS | Structural information from fragmentation patterns. | Helps to identify the type and location of metabolic modifications. | Interpretation of spectra can be complex; may not be definitive for all structures. |

| NMR | Unambiguous structural elucidation. | Provides definitive structural information, including stereochemistry. | Lower sensitivity compared to MS; requires larger sample amounts. |

| GC-MS | Separation and identification of volatile metabolites. | Excellent separation efficiency for volatile compounds. | Requires derivatization for non-volatile compounds; thermal degradation can occur. |

Conclusion and Future Research Directions

Summary of Key Academic Findings

Academic research on the broader class of benzofuran (B130515) derivatives has established this scaffold as a "privileged structure" in medicinal chemistry. Derivatives have been synthesized and investigated for a wide array of biological activities, including anticancer, mdpi.commdpi.com antimicrobial, nih.gov anti-inflammatory, and anti-Alzheimer's disease properties. nih.govnih.gov Synthetic chemistry has yielded numerous innovative and catalytic strategies for creating the benzofuran nucleus, utilizing catalysts based on palladium, copper, and rhodium to generate diverse molecular architectures in good to excellent yields. acs.orgnih.govresearchgate.net

While extensive research exists for the benzofuran class, specific academic findings for 2-(2-Methyl-1-benzofuran-3-yl)acetic acid are less prevalent in the literature. Its primary role has been as a synthetic intermediate or a structural component in larger, more complex molecules. The key findings are often embedded within studies of related analogs, where the acetic acid moiety at the 3-position serves as a versatile handle for further chemical modification. Crystallographic studies on closely related compounds, such as 2-(5-Methyl-1-benzofuran-3-yl)acetic acid and 2-(6-Methyl-1-benzofuran-3-yl)acetic acid, have detailed their molecular conformations and intermolecular hydrogen bonding patterns, which typically involve the formation of carboxylic acid dimers. researchgate.netresearchgate.net These structural insights provide a solid foundation for understanding the solid-state behavior of the title compound.

Unanswered Questions and Research Gaps

The primary research gap concerning this compound is the lack of a comprehensive biological and pharmacological profile. Despite the well-documented bioactivity of the benzofuran scaffold, this specific molecule has not been extensively screened. Key unanswered questions remain:

Biological Activity Spectrum: What is the full range of biological activities of this compound? Its potential as an anticancer, antimicrobial, anti-inflammatory, or neuroprotective agent is currently unexplored.

Mechanism of Action: For any identified biological activity, the underlying mechanism of action is unknown. Investigating its interactions with specific enzymes, receptors, or other biological targets is a critical next step. mdpi.com

Structure-Activity Relationship (SAR): Systematic studies to understand how modifications to the benzofuran ring (e.g., substitution at the 5, 6, or 7-positions) or the acetic acid side chain (e.g., esterification, amidation) affect its biological potency have not been performed. nih.govmdpi.com

Optimized Synthesis: While general methods for benzofuran synthesis exist, acs.orgnih.gov dedicated research into the most efficient, scalable, and environmentally benign ("green") synthesis specifically for this compound is limited.

Material Science Applications: The potential of this compound and its derivatives in materials science, such as in the development of organic electronics, fluorescent materials, or novel polymers, remains an open field of inquiry. numberanalytics.comeurekalert.org

Prospects for Further Mechanistic and Synthetic Investigations of this compound and its Derivatives

The existing research gaps provide a clear roadmap for future investigations. The prospects for advancing the understanding and application of this compound are significant and can be divided into mechanistic and synthetic explorations.

Mechanistic Investigations: Future work should prioritize a broad-based screening of the compound against various biological targets. Promising "hits" from these screens should be followed by in-depth mechanistic studies. For instance, if anticancer activity is detected, investigations could focus on its effect on microtubule dynamics, cell cycle progression, or specific signaling pathways like PI3K or VEGFR, which are known targets for other benzofuran derivatives. nih.govmdpi.com Computational studies, including molecular docking, can be employed to predict potential biological targets and guide the design of more potent analogs. nih.gov

Synthetic Investigations: The synthetic utility of this compound is vast. The carboxylic acid group is a prime site for derivatization.

Prodrug and Hybrid Synthesis: Ester and amide derivatives could be synthesized to improve pharmacokinetic properties or to create hybrid molecules by linking the benzofuran scaffold to other known pharmacophores (e.g., triazoles, piperazine) to achieve synergistic effects. mdpi.com

Novel Scaffolds: The compound can serve as a foundational building block for more complex, fused heterocyclic systems.

Advanced Methodologies: There is an opportunity to apply modern synthetic methods, such as C-H activation or flow chemistry, to develop novel and more efficient routes to the core structure and its derivatives. numberanalytics.comeurekalert.org Exploring new catalytic systems could also lead to improved yields and substrate scope. researchgate.net

By systematically addressing these unanswered questions through targeted synthetic and mechanistic studies, the scientific community can fully elucidate the chemical and biological potential of this compound, potentially leading to the development of new therapeutics or advanced materials. numberanalytics.com

Q & A

Q. What are the common synthetic routes for preparing 2-(2-Methyl-1-benzofuran-3-yl)acetic acid?

Methodological Answer: A widely used method involves the hydrolysis of ester precursors under basic conditions. For example, ethyl 2-(benzofuran-3-yl)acetate derivatives are refluxed with aqueous potassium hydroxide (KOH) in methanol, followed by acidification with HCl to yield the carboxylic acid . Key steps include:

- Reaction Setup : Refluxing the ester with KOH (1:5 molar ratio) in a 1:1 methanol-water mixture for 5–6 hours.

- Workup : Extraction with dichloromethane to remove non-acidic byproducts, followed by acidification of the aqueous layer (pH ≈ 1) to precipitate the product.

- Purification : Column chromatography using ethyl acetate/hexane gradients (Rf ≈ 0.45–0.65) or recrystallization from acetone .

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR confirm the benzofuran core and acetic acid moiety. For example, the methyl group on the benzofuran ring appears as a singlet at δ ≈ 2.3–2.5 ppm in NMR .

- X-ray Crystallography : Monoclinic (P21/c) or triclinic (P1) crystal systems are common. Lattice parameters (e.g., Å, ) and bond angles (e.g., C–O–C ≈ 105.9°) are resolved using SHELXL for refinement and ORTEP-3 for visualization .

- Melting Point : Typically 370–424 K, validated by differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can X-ray crystallography data resolve contradictions in molecular geometry predictions?

Methodological Answer: Discrepancies between computational (DFT) and experimental bond lengths/angles are resolved by:

- Data Collection : High-resolution (<1.0 Å) data from a Bruker SMART APEXII CCD diffractometer, with θ ranges of 2.9–28.4° and >4000 reflections .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, O–H⋯O hydrogen bonds (d ≈ 1.8–2.1 Å) stabilize centrosymmetric dimers .

- Validation : R-factor convergence (<0.05) and electron density maps (e.g., residual density <0.25 eÅ) confirm accuracy .

Q. How do intermolecular interactions influence the material properties of benzofuran derivatives?

Methodological Answer:

- Hydrogen Bonding : Carboxylic acid dimers (O–H⋯O) create robust supramolecular frameworks. For example, in 2-(5-cyclohexyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, dimerization energy is ~25 kJ/mol, calculated via Hirshfeld surfaces .

- π–π Stacking : Benzofuran rings exhibit slippage distances of 0.9–1.3 Å, contributing to thermal stability (T >500 K) .

- C–H⋯π Interactions : Weak interactions (e.g., C14–H14B⋯Cg2, d ≈ 3.5 Å) enhance packing density, as shown in Mercury 4.0 software .

Handling Data Contradictions

- Synthetic Yield Variability : Differences in yields (70–90%) arise from reaction time, solvent purity, or column chromatography efficiency. Optimize via controlled reflux duration (5–7 hours) and TLC monitoring .

- Crystallographic Discrepancies : Varied lattice parameters (e.g., P21/c vs. P1) result from substituent effects (e.g., cyclohexyl vs. methyl groups). Use comparative studies to correlate substituent size with unit cell volume .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.